molecular formula C10H15N3O B2475538 N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine CAS No. 478043-20-8

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine

Cat. No. B2475538
CAS RN: 478043-20-8
M. Wt: 193.25
InChI Key: IXPQMPYPYJPGDO-UHFFFAOYSA-N
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Description

“N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, has been described . This process involves the formation of azomethine ylides, which then undergo highly diastereospecific sequential cycloaddition .


Molecular Structure Analysis

The molecular structure of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is characterized by a pyrimidine ring substituted with an allyl group, a methoxymethyl group, and a methyl group .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Some derivatives of 2,4-diamino-6-hydroxypyrimidines, related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been found to inhibit retrovirus replication in cell culture. Specifically, these derivatives have shown pronounced antiretroviral activity comparable to certain reference drugs and are devoid of measurable toxicity at certain concentrations (Hocková et al., 2003).

  • Anti-HIV-1 Activity : Novel thiazolo[3,2-a]pyrimidin-7-ones, considered as annulated analogues of HEPT and bearing structural similarity to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have demonstrated activity against HIV-1. Certain compounds in this category have shown significant anti-HIV-1 activity (Danel et al., 1998).

Organic Synthesis and Chemical Transformations

  • Microbial Transformations : The compound cyprodinil, which is structurally related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, has been found to undergo microbial transformations, leading to various metabolites. This study emphasizes the metabolic versatility of microbial species in processing such compounds (Schocken et al., 1997).

  • Synthesis of Uracil Derivatives : The synthesis of uracil derivatives from compounds related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has been documented. These derivatives have shown potential antiviral activity against certain viruses (Bhat, 1993).

  • Deprotective Methods for Allylic Alcohols : Research on deprotective methods for allylic alcohols, including those protected as methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers, could be relevant to the processing of compounds like N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine (Monti et al., 1983).

  • Regio- and Enantioselective Substitution : Studies on the substitution of acyclic allylic sulfoximines, which may include derivatives similar to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been conducted to understand the reaction dynamics and selectivities in chemical transformations (Scommoda et al., 1996).

Future Directions

The future directions for the study of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” could involve further investigation into its synthesis, chemical reactions, and potential applications. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, could be further explored .

properties

IUPAC Name

6-(methoxymethyl)-2-methyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPQMPYPYJPGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC=C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine

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